amine CAS No. 1019487-54-7](/img/structure/B1462281.png)
[(2-Fluorophenyl)methyl](3-methylbutan-2-yl)amine
説明
“(2-Fluorophenyl)methylamine” is a chemical compound with the molecular formula C12H18FN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)methylamine” consists of a fluorophenyl group attached to a methylbutanyl group via a methylene bridge . The molecular weight of this compound is 195.28 .科学的研究の応用
Synthesis and Chemical Applications
Asymmetric Hydrogenation in Drug Synthesis : The compound has been used in the asymmetric hydrogenation of acids, which is a crucial step in synthesizing optically active intermediates for drugs like mibefradil, a calcium antagonist (Crameri et al., 1997). This process involves high-pressure hydrogenation, indicating the compound's role in high-stress chemical reactions.
Development of Sigma Ligands : Research has shown that variations of this compound, specifically N-benzylaminoalkylindoles with substitutions on the phenyl ring, show promise in the development of new sigma ligands. These compounds have been studied for their binding affinity to sigma receptors, which are significant in biomedical research (Mamolo et al., 2008).
Analytical Chemistry Applications : A derivative, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for analyzing primary amines and carbohydrates. This highlights the compound's utility in advanced analytical techniques like HPLC and mass spectrometry (Chen & Novotny, 1997).
Material Science and Industrial Applications
- Anion Exchange Polymer Electrolytes : The compound has been utilized in synthesizing guanidinium-functionalized anion exchange polymer electrolytes. This application is particularly relevant in material science, especially for developing components for energy storage and conversion devices (Kim et al., 2011).
Biomedical Research and Drug Development
Antifungal and Antibacterial Agents : Novel derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial properties. This indicates the potential for developing new medications targeting infectious diseases (Ni et al., 2017).
Anticonvulsant Activity : Some derivatives have shown promising results in studies investigating their anticonvulsant properties. This suggests potential applications in developing treatments for neurological disorders like epilepsy (Bihdan, 2019).
Chemical Synthesis and Analysis
Chiral Resolution Reagent : It's used as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines. This application is vital in pharmaceutical chemistry for the analysis of drug compounds (Rodríguez-Escrich et al., 2005).
Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis of thiadiazoles and triazoles, demonstrating its utility in facilitating efficient chemical reactions (Dengale et al., 2019).
Environmental and Agricultural Studies
- Biosynthesis in Fruits : Studies on the biosynthesis of esters in apples using deuterium-labeled substrates have involved derivatives of this compound. This research is relevant in understanding fruit aroma and flavor development (Rowan et al., 1996).
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJZVOPZHUEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


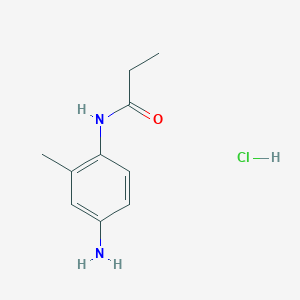


![[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1462203.png)
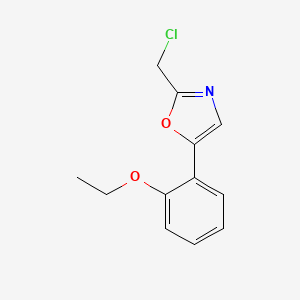
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1462205.png)
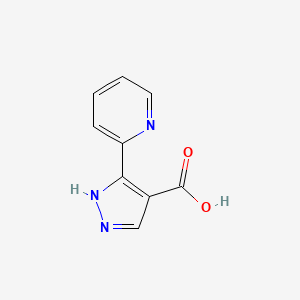

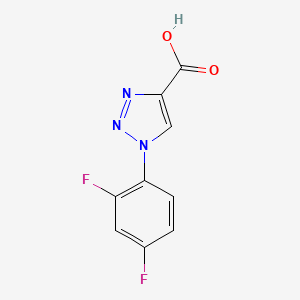
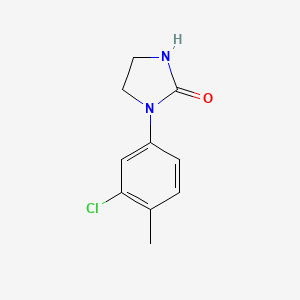
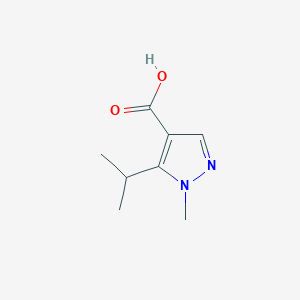
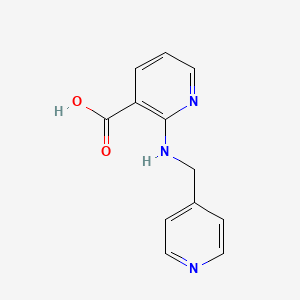
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)
